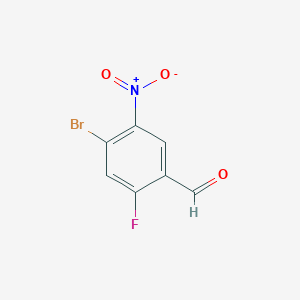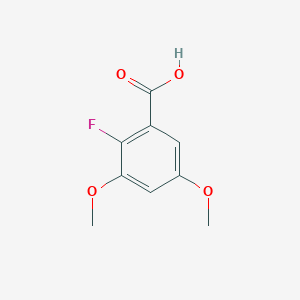
2-Fluoro-3,5-dimethoxybenzoic acid
Descripción general
Descripción
2-Fluoro-3,5-dimethoxybenzoic acid is an organic compound . It belongs to the family of benzoic acid derivatives. The molecular formula is C9H9FO4 and it has a molecular weight of 200.164 Da .
Synthesis Analysis
The synthesis of fluorinated compounds, including 2-Fluoro-3,5-dimethoxybenzoic acid, has attracted attention from biologists and chemists . Enzymatic synthesis methods have been summarized, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems . The direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3,5-dimethoxybenzoic acid consists of a benzene ring substituted with two methoxy groups and a carboxylic acid group . The exact 3D structure may be viewed using specific software .Aplicaciones Científicas De Investigación
Applications in Metal-Organic Frameworks
2-Fluoro-3,5-dimethoxybenzoic acid has applications in the development of metal-organic frameworks (MOFs). The research by Vizuet et al. (2021) discusses the synthesis of rare-earth metal-organic frameworks using 2-fluorobenzoic acid as a modulator. This study highlights the potential presence of fluoro bridging groups in these structures, marking a significant observation in contrast to known MOF structures that usually contain hydroxide bridging groups. The paper emphasizes the implications of these findings for the structure and formation mechanisms of RE MOFs (Vizuet et al., 2021).
Role in Photoprotective Applications
3',5'-dimethoxybenzoin (DMB), closely related to 2-Fluoro-3,5-dimethoxybenzoic acid, is recognized for its importance as a photoremovable protecting group. Boudebous et al. (2007) investigated the primary photoreactions of DMB, revealing its potential in photoprotective applications. The research identified a preoxetane biradical intermediate that decays through various pathways influenced by solvent polarity, indicating DMB's suitability as a protective group for studying rapid processes such as protein folding (Boudebous et al., 2007).
Fluorination and Biochemical Applications
A study by Furuya et al. (2009) explored the use of 2-Fluoro-3,5-dimethoxybenzoic acid derivatives in the fluorination of alcohols and diols, highlighting its role in the synthesis of complex organic molecules. The research introduces a novel fluorous deoxy-fluorination reagent prepared from 3,5-diiodobenzoic acid, signifying the compound's relevance in organic synthesis and potential pharmaceutical applications (Furuya et al., 2009).
Biodegradation Studies
Investigations into the biodegradation of fluorobenzoates, closely related to 2-Fluoro-3,5-dimethoxybenzoic acid, have been carried out by Boersma et al. (2004). The study focused on the catabolism of 3-fluorobenzoate by Sphingomonas sp. HB-1, providing insights into the metabolic pathways and potential environmental applications related to the biodegradation of fluorinated compounds (Boersma et al., 2004).
Propiedades
IUPAC Name |
2-fluoro-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXGLFJDVUJJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593837 | |
| Record name | 2-Fluoro-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3,5-dimethoxybenzoic acid | |
CAS RN |
651734-59-7 | |
| Record name | 2-Fluoro-3,5-dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=651734-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


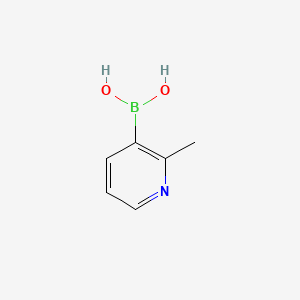
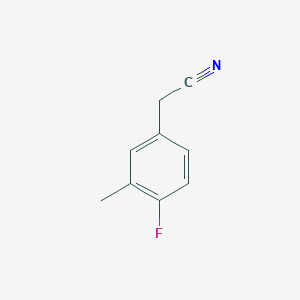

![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)


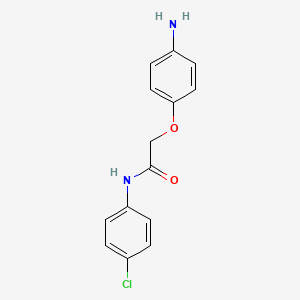
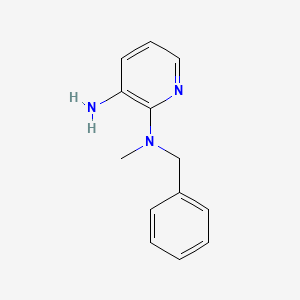
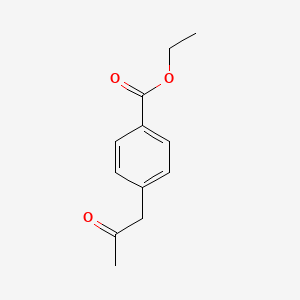

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)
